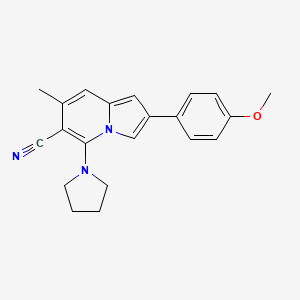
(5-fluoro-2-methoxyphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals that have been synthesized and studied for various properties, including their chemical structure, synthesis methods, and potential biological activities. The specific compound fits within a category of molecules that have been explored for their synthesis pathways, molecular configurations, and the implications of these features on their physical and chemical behaviors.
Synthesis Analysis
The synthesis of compounds related to the one typically involves complex organic reactions, aiming to introduce specific functional groups at targeted positions on the molecule's backbone. For instance, the synthesis of similar molecules has been described through multi-step processes involving coupling reactions, the use of catalysts, and conditions optimized for yielding the desired product with high purity and efficiency (Haynes & Swigor, 1994).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Wang Wei, 2009).
Chemical Reactions and Properties
These compounds often undergo a range of chemical reactions, which can include nucleophilic substitutions, electrophilic additions, and rearrangements, depending on their specific functional groups and conditions applied. Such reactions are essential for further modifying the compound or for understanding its stability under different chemical environments (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the molecular configuration and the nature of substituents on the molecule. These properties are vital for determining the compound's suitability for various applications, including its behavior in biological systems or as a candidate for further chemical modifications (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and other organic molecules, are crucial for understanding how the compound can be utilized in chemical syntheses or potential drug development pathways. Studies have detailed how modifications to the molecule's structure can dramatically alter its chemical behavior and reactivity patterns (Selvam et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-26-15-5-4-13(19)12-14(15)16(17(24)25)22-8-3-9-23(11-10-22)18-20-6-2-7-21-18/h2,4-7,12,16H,3,8-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZNGTUHBZZTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)N2CCCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)


![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
